molecular formula C18H20N2O2S B5828700 N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide

Cat. No.: B5828700
M. Wt: 328.4 g/mol
InChI Key: XOVCZJYSWJHVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 2,6-dimethylphenyl group and a 4-ethoxy group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the desired carbamothioyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially under basic conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide
  • N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide
  • N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide

Uniqueness

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-15-10-8-14(9-11-15)17(21)20-18(23)19-16-12(2)6-5-7-13(16)3/h5-11H,4H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCZJYSWJHVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.